molecular formula C19H29N3O3 B2448475 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034505-72-9

1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2448475
CAS No.: 2034505-72-9
M. Wt: 347.459
InChI Key: YKFPZMNHLVSKGG-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group, a tetrahydropyran ring, and a piperidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the methoxyphenyl intermediate:

    Synthesis of the tetrahydropyran-piperidine intermediate: This involves the formation of a tetrahydropyran ring and its subsequent attachment to a piperidine ring.

    Coupling of intermediates: The final step involves coupling the methoxyphenyl intermediate with the tetrahydropyran-piperidine intermediate to form the desired urea compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:

    1-(2-methoxyphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.

    1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethyl)urea: Has an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-14-15-6-10-22(11-7-15)16-8-12-25-13-9-16/h2-5,15-16H,6-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPZMNHLVSKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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